molecular formula C15H14ClNO4S B2989747 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-37-9

2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2989747
CAS RN: 339097-37-9
M. Wt: 339.79
InChI Key: PPZHMIJHFGMSSG-UHFFFAOYSA-N
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Description

“2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C15H14ClNO4S . It has an average mass of 307.795 Da and a monoisotopic mass of 307.043365 Da .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using readily available aromatic carboxylic acids . More research would be needed to provide a detailed synthesis analysis for this specific compound.


Molecular Structure Analysis

The molecular structure of “this compound” includes a sulfonyl group attached to a 2-chlorophenyl group and a 4-methoxyphenyl group via an acetamide linkage . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 492.5±40.0 °C at 760 mmHg, and a flash point of 251.6±27.3 °C . It has a molar refractivity of 83.7±0.4 cm3, a polar surface area of 64 Å2, and a molar volume of 235.0±5.0 cm3 . Its ACD/LogP is 4.04, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthesis of Sulfonamide Derivatives: A study focused on synthesizing novel sulfonamide derivatives using key intermediates such as 2-chloro-N-(4-sulfamoylphenyl)acetamides. These compounds were screened for their anticancer activity against breast and colon cancer cell lines, with one compound showing potent activity against breast cancer cells (Ghorab et al., 2015).

Herbicide Degradation and Environmental Impact

  • Degradation of Alachlor in Soils: The degradation kinetics of alachlor, a chloroacetamide herbicide, in natural and sludge-amended soils were studied. This research helps understand how environmental factors influence the breakdown of such compounds (Rodríguez-Cruz & Lacorte, 2005).
  • Mobility and Persistence of Herbicides: Research into the mobility and persistence of metolachlor and aldicarb in field lysimeters provides insight into how these compounds behave in agricultural settings, affecting environmental safety and efficacy (Bowman, 1988).

Synthesis of Amide Derivatives

  • Synthesis of Phenoxy Amide Derivatives: The influence of solvents on the chlorination process in the synthesis of phenoxy acetamide derivatives was explored, highlighting the methods to modify chemical structures for potential applications (Wang et al., 2011).

Mechanism of Action

Target of Action

The primary target of 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR leads to the depletion of tetrahydrofolate, thereby inhibiting DNA synthesis and cell growth .

Mode of Action

This compound interacts with DHFR by binding to its active sites . This binding interaction inhibits the enzymatic activity of DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the tetrahydrofolate synthesis pathway, leading to the depletion of tetrahydrofolate, a critical cofactor for DNA synthesis .

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in this pathway . Tetrahydrofolate is a crucial cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, the inhibition of this pathway leads to the disruption of DNA synthesis and cell growth .

Pharmacokinetics

The compound’s effectiveness against human lung carcinoma (a-549) and human breast carcinoma (mcf-7) cell lines suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in significant cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . By inhibiting DHFR and disrupting the tetrahydrofolate synthesis pathway, the compound prevents DNA synthesis and cell growth, leading to cell death .

properties

IUPAC Name

2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-12-8-6-11(7-9-12)17-15(18)10-22(19,20)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZHMIJHFGMSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332582
Record name 2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

339097-37-9
Record name 2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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